molecular formula C14H23NO5S B272421 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

Cat. No. B272421
M. Wt: 317.4 g/mol
InChI Key: MHJIRXRPFJTKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide, also known as DHMEQ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DHMEQ is a sulfonamide derivative that inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide inhibits the activity of NF-κB by binding to the cysteine residues of the p65 subunit of NF-κB, which prevents the translocation of NF-κB from the cytoplasm to the nucleus. This leads to the inhibition of NF-κB-dependent gene expression, which results in the suppression of inflammation, cell survival, and immune response.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have immunomodulatory effects by suppressing the activation of T cells and B cells.

Advantages and Limitations for Lab Experiments

2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a small molecule inhibitor that can be easily synthesized and purified. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications, which makes it a well-characterized compound. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to have potent and selective inhibitory activity against NF-κB. However, 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide also has some limitations for lab experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has poor solubility in water, which can make it difficult to prepare solutions for in vitro and in vivo experiments. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. One potential direction is to develop more potent and selective inhibitors of NF-κB that have improved solubility and pharmacokinetic properties. Another potential direction is to investigate the therapeutic potential of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and immunomodulatory effects of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. Finally, more studies are needed to evaluate the safety and efficacy of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in preclinical and clinical trials.

Synthesis Methods

2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of p-methylbenzenesulfonyl chloride with 3-hydroxypropylamine to obtain 4-methyl-N-(3-hydroxypropyl)benzenesulfonamide. This intermediate is then reacted with diethyl oxalate to obtain 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide). The purity of 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide can be improved using column chromatography.

Scientific Research Applications

2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and immune response. NF-κB is overexpressed in many types of cancer and is associated with tumor growth, invasion, and metastasis. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

properties

Product Name

2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

Molecular Formula

C14H23NO5S

Molecular Weight

317.4 g/mol

IUPAC Name

2,5-diethoxy-N-(3-hydroxypropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H23NO5S/c1-4-19-12-10-14(13(20-5-2)9-11(12)3)21(17,18)15-7-6-8-16/h9-10,15-16H,4-8H2,1-3H3

InChI Key

MHJIRXRPFJTKSF-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCO

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCCCO

Origin of Product

United States

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